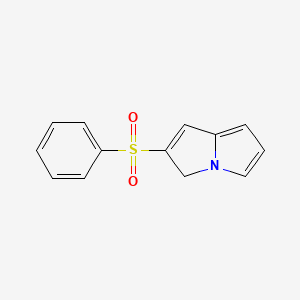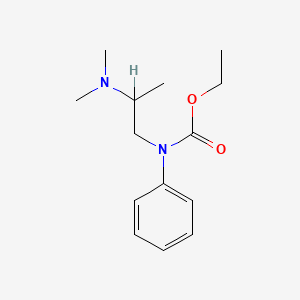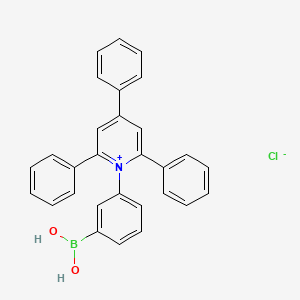
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole is a heterocyclic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, and carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.
化学反应分析
Types of Reactions
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: The parent compound with similar chemical properties.
4-Butyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,3-triazole: A hydroxyl derivative with different reactivity.
4-Butyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,3-triazole: A methoxy derivative with altered solubility.
Uniqueness
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The ethoxyethyl group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
91417-47-9 |
|---|---|
分子式 |
C10H21N3O |
分子量 |
199.29 g/mol |
IUPAC 名称 |
4-butyl-1-(2-ethoxyethyl)-4,5-dihydrotriazole |
InChI |
InChI=1S/C10H21N3O/c1-3-5-6-10-9-13(12-11-10)7-8-14-4-2/h10H,3-9H2,1-2H3 |
InChI 键 |
LSNIAYJCQZZRGV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CN(N=N1)CCOCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)

![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)

![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)


![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)

